Isobutyl carbamate Isobutyl carbamate
Brand Name: Vulcanchem
CAS No.: 543-28-2
VCID: VC2409287
InChI: InChI=1S/C5H11NO2/c1-4(2)3-8-5(6)7/h4H,3H2,1-2H3,(H2,6,7)
SMILES: CC(C)COC(=O)N
Molecular Formula: C5H11NO2
Molecular Weight: 117.15 g/mol

Isobutyl carbamate

CAS No.: 543-28-2

Cat. No.: VC2409287

Molecular Formula: C5H11NO2

Molecular Weight: 117.15 g/mol

* For research use only. Not for human or veterinary use.

Isobutyl carbamate - 543-28-2

Specification

CAS No. 543-28-2
Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
IUPAC Name 2-methylpropyl carbamate
Standard InChI InChI=1S/C5H11NO2/c1-4(2)3-8-5(6)7/h4H,3H2,1-2H3,(H2,6,7)
Standard InChI Key BRUZQRBVNRKLJG-UHFFFAOYSA-N
SMILES CC(C)COC(=O)N
Canonical SMILES CC(C)COC(=O)N
Boiling Point 207.0 °C
Melting Point 67.0 °C

Introduction

Chemical Identity and Basic Structure

Nomenclature and Identification

Isobutyl carbamate (C₅H₁₁NO₂) is an organic compound belonging to the carbamate ester family. The compound is formally identified through several naming conventions and identifiers as presented in Table 1.

Table 1. Chemical Identification Parameters of Isobutyl Carbamate

ParameterValue
IUPAC Name2-methylpropyl carbamate
Common NameIsobutyl carbamate
Molecular FormulaC₅H₁₁NO₂
CAS Registry Number543-28-2
PubChem CID10973
SynonymsCarbamic acid, 2-methylpropyl ester; Carbamic acid, isobutyl ester
Molecular Weight117.15 g/mol
Exact Mass117.078978594 Da

The compound features a carbamate functional group (NH₂COO-) attached to an isobutyl (2-methylpropyl) moiety. This structure provides isobutyl carbamate with distinctive chemical properties that differentiate it from other carbamate derivatives such as the related isopropyl carbamate (C₄H₉NO₂) .

Structural Features and Representation

Structurally, isobutyl carbamate consists of a planar carbamate group connected to a branched isobutyl chain. The carbamate functionality imparts specific conformational characteristics that influence the compound's physical and chemical behavior. The structural representation can be expressed through various notations, with SMILES notation being CC(C)COC(=O)N and InChI notation as InChI=1S/C5H11NO2/c1-4(2)3-8-5(6)7/h4H,3H2,1-2H3,(H2,6,7) .

Physical and Chemical Properties

Physical Properties

Isobutyl carbamate possesses specific physical properties that determine its behavior in various environments. These properties are summarized in Table 2, based on computational and experimental data.

Table 2. Physical Properties of Isobutyl Carbamate

PropertyValueUnit
Molecular Weight117.15g/mol
Physical State at Room TemperatureSolid-
XLogP30.6-
Hydrogen Bond Donor Count1-
Hydrogen Bond Acceptor Count2-
Rotatable Bond Count3-

The moderate XLogP3 value of 0.6 indicates that isobutyl carbamate has balanced lipophilic and hydrophilic properties, which may contribute to its moderate solubility in both polar and non-polar solvents . This characteristic is particularly relevant for pharmaceutical applications where solubility and membrane permeability are critical factors.

Chemical Properties and Reactivity

As a carbamate, isobutyl carbamate exhibits chemical properties typical of this functional group. Carbamates generally demonstrate chemical stability that is intermediate between esters and amides. This stability is attributed to the delocalization of the nitrogen lone pair electrons into the carbonyl group .

The carbamate group in isobutyl carbamate can participate in hydrogen bonding interactions through its carbonyl oxygen (hydrogen bond acceptor) and NH₂ group (hydrogen bond donor). These interactions play a crucial role in determining the compound's behavior in various chemical and biological environments .

From a reactivity standpoint, isobutyl carbamate can undergo hydrolysis under acidic or basic conditions, though at a slower rate compared to esters. The carbamate functionality can also participate in nucleophilic substitution reactions, which is relevant for its potential use in chemical synthesis .

Conformational Analysis

Carbamates like isobutyl carbamate exhibit interesting conformational properties due to the partial double-bond character of the C-N bond. This results from the delocalization of the nitrogen lone pair electrons into the carbonyl group. As a consequence, carbamates can exist in syn and anti conformations, depending on the orientation of the carbonyl oxygen relative to the substituent on nitrogen .

Synthesis Methods

Traditional Synthetic Routes

Another common approach involves the reaction of alkyl chloroformates with ammonia or primary amines. Isobutyl chloroformate (CAS 543-27-1) can serve as a key precursor in this synthetic route . This method typically requires excess base and potentially long reaction times to achieve acceptable conversion rates .

Alternative and Modern Synthetic Approaches

Recent advances in carbamate synthesis have focused on developing more environmentally friendly and safer methodologies. One notable approach involves the direct fixation of CO₂ with amines and alcohols, which provides an attractive alternative that circumvents the use of toxic isocyanates or costly metal catalysts .

The synthesis can be represented by the following general reaction scheme:

CO₂ + NH₃ + R-OH → R-O-CO-NH₂

Where R represents the isobutyl group (CH₃)₂CH-CH₂- in the case of isobutyl carbamate.

Additionally, catalytic methods employing transition metals have been developed to enhance the efficiency and selectivity of carbamate synthesis. For instance, palladium-catalyzed carbonylation reactions offer routes to carbamates under milder conditions . These modern synthetic approaches aim to improve the sustainability and safety profile of carbamate production.

Applications and Significance

Pharmaceutical Applications

Carbamates, including isobutyl carbamate, play important roles in modern drug discovery and medicinal chemistry. The carbamate functionality serves as an effective peptide bond surrogate due to its chemical stability and ability to permeate cell membranes . This property makes carbamates valuable structural elements in drug design.

The unique features of carbamates in pharmaceutical applications include:

  • Conformational restriction due to the delocalization of nitrogen electrons into the carbonyl group

  • Participation in hydrogen bonding through the carboxyl group and backbone NH

  • Modulation of biological properties through substitution on O- and N-termini

  • Enhanced metabolic stability compared to some other functional groups

Carbamates have been manipulated for use in the design of prodrugs to achieve first-pass and systemic hydrolytic stability. The rate and extent of carbamate hydrolysis is a key determinant of the duration and intensity of pharmacological activity for carbamate-containing drugs .

Chemical and Industrial Applications

Beyond pharmaceutical uses, isobutyl carbamate and related compounds serve important functions in various chemical and industrial processes:

  • As protecting groups for amines and amino acids in organic synthesis and peptide chemistry

  • As intermediates in the synthesis of more complex organic molecules

  • As components in agricultural chemicals, including pesticides, fungicides, and herbicides

  • As starting materials and solvents in chemical manufacturing processes

The relative stability of carbamates makes them suitable for these applications, while their reactivity under specific conditions allows for their strategic incorporation into synthetic pathways.

Environmental Fate and Toxicological Considerations

Environmental Behavior

Understanding the environmental behavior of isobutyl carbamate is important for assessing its potential ecological impact. While specific data for isobutyl carbamate is limited, properties can be estimated based on structural similarity to related compounds like isopropyl carbamate .

Carbamates with similar structures exhibit high mobility in soil, with estimated Koc values suggesting limited adsorption to soil particles. They typically show low volatilization from water and soil surfaces due to low Henry's Law constants. Bioconcentration in aquatic organisms is generally low, indicating limited potential for bioaccumulation in food chains .

Research Developments and Future Perspectives

Recent research into carbamates like isobutyl carbamate has focused on several key areas:

  • Development of more efficient and environmentally friendly synthesis methods, particularly those involving CO₂ as a carbon source

  • Investigation of structure-activity relationships to better understand how structural modifications affect biological activity

  • Exploration of carbamates as scaffolds for drug design, particularly as peptide mimetics

  • Evaluation of carbamate derivatives in the context of sustainable chemistry and green pharmaceutical development

These research directions highlight the continuing relevance of carbamates in chemical research and development. Future work may further elucidate the specific properties and applications of isobutyl carbamate in various contexts.

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